5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole
CAS No.: 62072-16-6
Cat. No.: VC17249264
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62072-16-6 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 5-ethoxy-1-ethyl-3-phenylpyrazole |
| Standard InChI | InChI=1S/C13H16N2O/c1-3-15-13(16-4-2)10-12(14-15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
| Standard InChI Key | VITXMMRUXBHXNE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C2=CC=CC=C2)OCC |
Introduction
Nomenclature and Structural Features
Systematic Identification
The IUPAC name 5-ethoxy-1-ethyl-3-phenyl-1H-pyrazole systematically describes its structure:
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A pyrazole ring (five-membered aromatic ring with two adjacent nitrogen atoms)
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An ethyl group (-CH2CH3) at the N1 position
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A phenyl group (-C6H5) at the C3 position
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An ethoxy group (-OCH2CH3) at the C5 position
The molecular formula is C13H16N2O, yielding a molecular weight of 216.28 g/mol. The substitution pattern significantly influences its electronic and steric properties, with the ethoxy group acting as an electron-donating substituent and the phenyl ring contributing aromatic π-system interactions .
Spectral Characterization
While experimental spectral data for this exact compound are unavailable, analogous pyrazoles provide reference benchmarks:
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1H NMR: Expected signals include a triplet for the ethyl group’s methyl protons (~1.2–1.4 ppm), a quartet for methylene protons adjacent to oxygen (~3.8–4.2 ppm), and aromatic protons from the phenyl group (~7.2–7.6 ppm) .
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13C NMR: Key resonances would include the ethoxy carbon (~60–65 ppm), quaternary carbons in the pyrazole ring (~140–150 ppm), and phenyl carbons (~125–135 ppm).
Synthetic Methodologies
Acylation and Functionalization
Post-synthetic modifications, such as acylation at the N1 position, are feasible. For example, treatment with acetyl chloride in the presence of triethylamine could yield 1-ethyl-5-ethoxy-3-phenyl-1H-pyrazole-4-carbonitrile, enhancing electrophilic reactivity for further functionalization .
Physicochemical Properties
Thermodynamic Parameters
The ethoxy group enhances lipophilicity, making the compound suitable for organic-phase reactions .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing ethylene and phenyl radicals.
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Hydrolytic Sensitivity: The ethoxy group may undergo hydrolysis under acidic or basic conditions, forming 5-hydroxy derivatives.
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